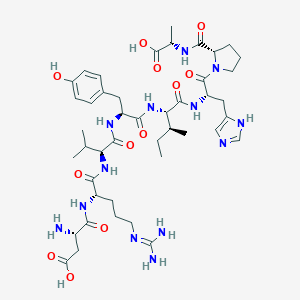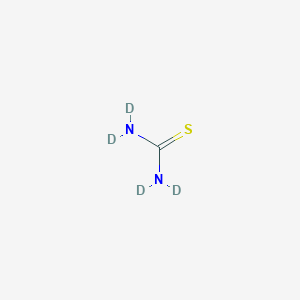
3-Phenyl-3-propan-2-ylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-propan-2-ylazetidin-2-one, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA belongs to the class of azetidinones, which are four-membered heterocyclic compounds that contain a nitrogen atom in the ring.
Wirkmechanismus
The exact mechanism of action of 3-Phenyl-3-propan-2-ylazetidin-2-one is not fully understood, but it is believed to interact with certain receptors in the central nervous system. Studies have shown that this compound can bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant activity. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Phenyl-3-propan-2-ylazetidin-2-one is its ease of synthesis, which allows for large-scale production. This compound also exhibits a high level of stability, which makes it suitable for use in various experimental conditions. However, one limitation of this compound is its relatively low potency compared to other compounds with similar activities.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-3-propan-2-ylazetidin-2-one. One potential area of research is the development of more potent analogs of this compound that exhibit stronger anticonvulsant, analgesic, and anti-inflammatory activities. Another area of research is the study of this compound as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new synthetic methods for the production of chiral compounds. Additionally, the use of this compound as a ligand in catalysis could lead to the development of new catalysts for various chemical reactions.
Synthesemethoden
3-Phenyl-3-propan-2-ylazetidin-2-one can be synthesized through a multistep process that involves the reaction of 3-phenylpropan-2-amine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the yield of the final product can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-propan-2-ylazetidin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Eigenschaften
| 17197-60-3 | |
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KTXDXEVKTHABEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





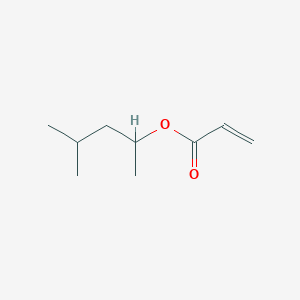
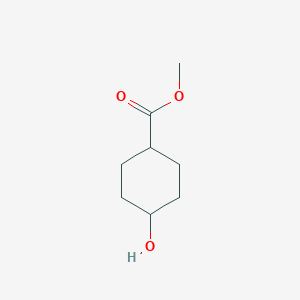


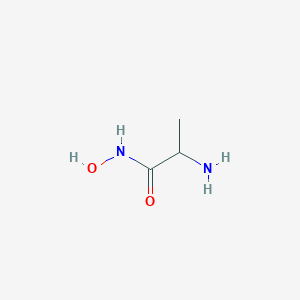

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
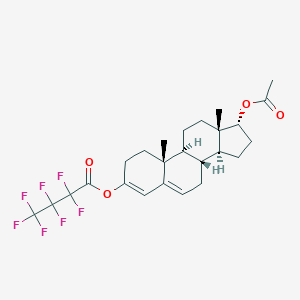
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
